molecular formula C8H11N3O B14007953 (2-Cyanocyclohexen-1-yl)urea

(2-Cyanocyclohexen-1-yl)urea

Cat. No.: B14007953
M. Wt: 165.19 g/mol
InChI Key: IDBYMMICTXZSRO-UHFFFAOYSA-N
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Description

1-(2-cyanocyclohex-1-en-1-yl)urea is an organic compound characterized by a cyanocyclohexene ring attached to a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanocyclohex-1-en-1-yl)urea typically involves the reaction of 2-cyanocyclohexanone with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 1-(2-cyanocyclohex-1-en-1-yl)urea may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyanocyclohex-1-en-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The urea group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

1-(2-cyanocyclohex-1-en-1-yl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-cyanocyclohex-1-en-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyanocyclohex-1-ylurea
  • 2-cyanopropan-2-ylurea
  • 1-cyanocyclohex-1-yltrithiocarbonate

Uniqueness

1-(2-cyanocyclohex-1-en-1-yl)urea is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

(2-cyanocyclohexen-1-yl)urea

InChI

InChI=1S/C8H11N3O/c9-5-6-3-1-2-4-7(6)11-8(10)12/h1-4H2,(H3,10,11,12)

InChI Key

IDBYMMICTXZSRO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C#N)NC(=O)N

Origin of Product

United States

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